molecular formula C18H16FN3O B11222507 N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide

Cat. No.: B11222507
M. Wt: 309.3 g/mol
InChI Key: JOHOANJALAIGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide is a synthetic organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position of the carbazole ring and an isonicotinamide group attached to the nitrogen atom of the carbazole. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the carbazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an inhibitor of certain enzymes and receptors, which could have implications in drug discovery and development.

    Medicine: Carbazole derivatives, including this compound, have shown promise in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the carbazole ring can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. The isonicotinamide group can further modulate the compound’s activity by interacting with different regions of the target molecule. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide can be compared with other carbazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique properties and activities compared to other similar compounds.

Properties

Molecular Formula

C18H16FN3O

Molecular Weight

309.3 g/mol

IUPAC Name

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide

InChI

InChI=1S/C18H16FN3O/c19-12-4-5-15-14(10-12)13-2-1-3-16(17(13)21-15)22-18(23)11-6-8-20-9-7-11/h4-10,16,21H,1-3H2,(H,22,23)

InChI Key

JOHOANJALAIGRY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.